2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 4-methoxybenzylamine and 4-methoxyphenylboronic acid. These intermediates undergo various reactions, including condensation, cyclization, and acylation, under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: An intermediate used in the synthesis of various organic compounds.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Another compound with similar structural features.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H25N3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O4S/c1-32-21-12-8-18(9-13-21)17-28-23(16-24(30)27-19-6-4-3-5-7-19)25(31)29(26(28)34)20-10-14-22(33-2)15-11-20/h3-15,23H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
ZDNALWXSLMBFPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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